1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound known for its significant biological activities. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is recognized for its potential in medicinal chemistry, particularly in cancer research .
Preparation Methods
The synthesis of 1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .
The major products formed from these reactions vary based on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as kinases. By binding to these targets, the compound can inhibit their activity, leading to the disruption of key signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and prevent tumor growth .
Comparison with Similar Compounds
1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one is unique due to its specific structural features and biological activities. Similar compounds include:
Ibrutinib: A well-known kinase inhibitor used in cancer therapy.
CHMFL-FLT3-213: Another kinase inhibitor with potent activity against FLT3-ITD positive acute myeloid leukemia.
PF-06658607: An alkynylated irreversible Bruton’s tyrosine kinase (BTK) inhibitor.
These compounds share structural similarities but differ in their specific targets and therapeutic applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
1621002-24-1 |
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Molecular Formula |
C27H24N6O2 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C27H24N6O2/c1-3-18-7-5-9-22(15-18)35-21-12-10-19(11-13-21)25-24-26(28)29-17-30-27(24)33(31-25)20-8-6-14-32(16-20)23(34)4-2/h1,4-5,7,9-13,15,17,20H,2,6,8,14,16H2,(H2,28,29,30) |
InChI Key |
SFTPIUYKBLYRKF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC(=C5)C#C)N |
Origin of Product |
United States |
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